molecular formula C9H8FNO B15208839 4-Fluoro-2-methylbenzofuran-5-amine

4-Fluoro-2-methylbenzofuran-5-amine

Cat. No.: B15208839
M. Wt: 165.16 g/mol
InChI Key: ICNXDIWJMSHNTA-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylbenzofuran-5-amine typically involves several steps starting from commercially available precursors. One common method involves the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation, cyclization, and subsequent functional group transformations to introduce the amine group . The reaction conditions often require the use of catalysts such as copper iodide and specific solvents to facilitate the cyclization and other transformations .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize side reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-Fluoro-2-methylbenzofuran-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methylbenzofuran-5-amine is unique due to the specific combination of fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-2-methyl-1-benzofuran-5-amine

InChI

InChI=1S/C9H8FNO/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4H,11H2,1H3

InChI Key

ICNXDIWJMSHNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2F)N

Origin of Product

United States

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